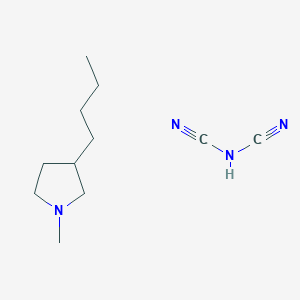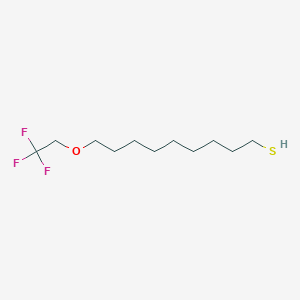
9-(2,2,2-Trifluoroethoxy)nonane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,2,2-Trifluoroethoxy)nonane-1-thiol is an organic compound with the molecular formula C11H21F3OS It is characterized by the presence of a trifluoroethoxy group attached to a nonane chain, which ends with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol typically involves the reaction of 9-bromo-nonane with 2,2,2-trifluoroethanol in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2,2,2-Trifluoroethoxy)nonane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding nonane derivative.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Nonane derivatives.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2,2,2-Trifluoroethoxy)nonane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality.
9-Bromo-nonane: A precursor in the synthesis of 9-(2,2,2-trifluoroethoxy)nonane-1-thiol.
Nonane-1-thiol: Lacks the trifluoroethoxy group but shares the thiol functionality.
Uniqueness
This compound is unique due to the combination of the trifluoroethoxy group and the thiol group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
597580-17-1 |
|---|---|
Molecular Formula |
C11H21F3OS |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
9-(2,2,2-trifluoroethoxy)nonane-1-thiol |
InChI |
InChI=1S/C11H21F3OS/c12-11(13,14)10-15-8-6-4-2-1-3-5-7-9-16/h16H,1-10H2 |
InChI Key |
JPLGBYWYNRYDCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCOCC(F)(F)F)CCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)
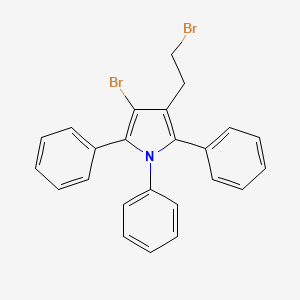
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
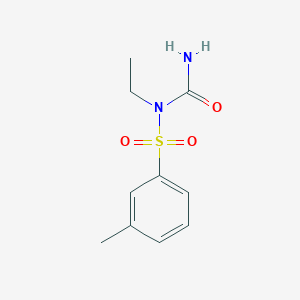

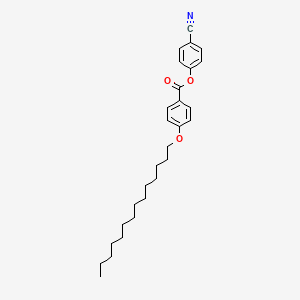
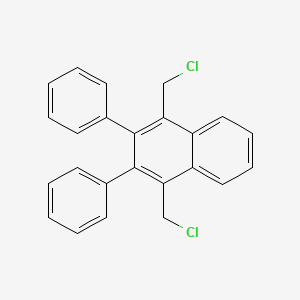
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
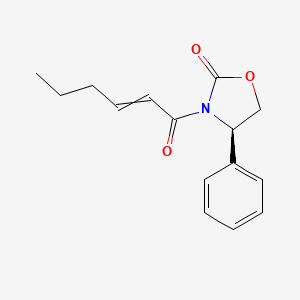
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
